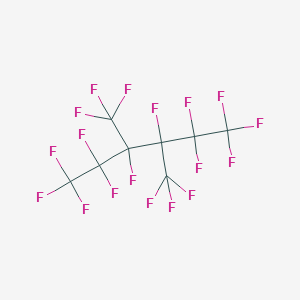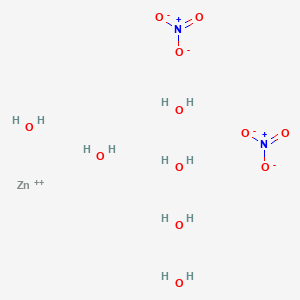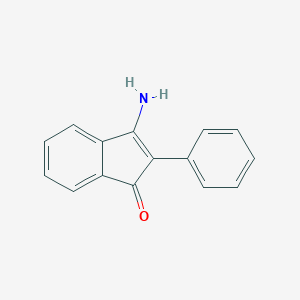
3-甲基-4-戊烯酸
描述
In Vivo Formation of Thiol Conjugates
The study investigates the metabolites of valproic acid (VPA) and its analog, 4-pentenoic acid, which are implicated in hepatotoxicity. The research focuses on the in vivo formation of thiol conjugates of these compounds in rats. The findings reveal that the reactive metabolite of 4-pentenoic acid, 3-oxo-4-pentenoic acid, forms thiol conjugates, providing evidence for its role in disrupting fatty acid metabolism .
Synthesis of Terpenoids
This paper describes a method for synthesizing 3-methylenealkanoic acids, which are precursors to terpenoids. The process involves the reaction of primary alkyl Grignard reagents with diketene in the presence of cobalt(II) iodide. The utility of this method is demonstrated by synthesizing geranic acid and farnesic acid, highlighting its potential for creating compounds related to 3-methyl-4-pentenoic acid .
Inhibitors of Mycolic Acid Biosynthesis
The synthesis of cyclopropene and cyclopropane fatty acids, which are analogs of intermediates in mycobacterial mycolic acid biosynthesis, is discussed. These compounds, including methyl 3-(2-octadecylcyclopropen-1-yl)propanoate, are potential inhibitors of mycolic acid biosynthesis. The synthesis involves protection and deprotection steps, indicating a complex approach to modifying fatty acid structures similar to 3-methyl-4-pentenoic acid .
Vibrational Assignment and Structure
The molecular structure and vibrational frequencies of 4-methylamino-3-penten-2-one were investigated using DFT and MP2 calculations. The study provides insights into the intramolecular hydrogen bond and the conformation of methyl groups, which are relevant for understanding the structural properties of similar compounds like 3-methyl-4-pentenoic acid .
Synthesis of γ-Methylene-γ-butyrolactones
The synthesis of 4-penten-4-olides from 4-pentenoic acids is described. The process involves ortho ester Claisen rearrangement, iodolactonization, and hydrogen iodide elimination. This method could be applicable to the synthesis of lactones related to 3-methyl-4-pentenoic acid .
Preparation of 5-Methylene-2(5H)-Furanones
A mild approach to synthesizing 5-methylene-2(5H)-furanones is presented. The method includes alkylation, cyclization, and dehydrosulfenylation steps, starting from the dianion of 2-(methylthio)-4-pentenoic acid. This research could inform the synthesis of furanone derivatives of 3-methyl-4-pentenoic acid .
Improved Synthesis of Pyrethroids Pesticides
An improved synthesis of 3,3-dimethyl-4-pentenoic acid methyl ester, a pyrethroid pesticide intermediate, is reported. The method involves Claisen rearrangement and transesterification, yielding a high-purity product. This study may offer insights into the synthesis of similar esters of 3-methyl-4-pentenoic acid .
Pentafluorosulfanyl Benzoic Acid Derivatives
The synthesis of pentafluorosulfanyl benzoic acid derivatives is described, starting from nitro derivatives and proceeding through aniline and bromide intermediates. This research demonstrates a high-yield synthesis pathway that could be adapted for the synthesis of fluorinated derivatives of 3-methyl-4-pentenoic acid .
Improved Synthesis for Industrial Production
An improved synthesis process for 3,3-dimethyl-4-pentenoic acid methyl ester is presented, which is more suitable for industrial production. The process uses orthophosphate and sodium methoxide as catalysts, improving the yield and recovery rate of the product. This could be relevant for the large-scale production of 3-methyl-4-pentenoic acid derivatives .
Synthesis of Metal Derivatives
The synthesis of 3-methyl-1-penten-3-oxy derivatives of various metals is reported. These compounds are synthesized using alcohol interchange reactions and characterized by spectral studies. This research could provide a foundation for the synthesis of metal complexes involving 3-methyl-4-pentenoic acid .
科学研究应用
化学合成
3-甲基-4-戊烯酸是有机合成领域中一种有用的化学物质。 它可以通过克莱森重排从巴豆酸乙酯合成 . 这种化合物通常用作合成其他复杂有机化合物的起始原料或中间体 .
酯的生产
3-甲基-4-戊烯酸可用于合成酯类,例如反式和顺式-5-苯硒基-3-甲基-4-戊内酯以及反式和顺式-5-碘-3-甲基-4-戊内酯 . 这些酯类在包括制药和材料科学在内的各个领域具有潜在的应用 .
醇类的生产
该化合物还可用于合成醇类,例如3-甲基-4-戊烯-1-醇 . 这种醇类是合成各种药物和农用化学品的宝贵中间体 .
对映体纯化合物
在化学酶法合成中,3-甲基-4-戊烯酸酯可用于生产对映体纯化合物 . 这在制药行业尤其重要,因为分子的手性会显著影响其生物活性 .
分析化学
安全和危害
3-Methyl-4-pentenoic acid is classified as Eye Dam. 1 - Skin Corr. 1B . It has a flash point of 199.9 °F - closed cup . The safety information suggests avoiding dust formation, breathing mist, gas or vapours, and contacting with skin and eye . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
作用机制
Target of Action
It’s structurally similar to 4-pentenoic acid, which has been used to inhibit fatty acid oxidation in rat heart mitochondria . This suggests that 3-Methyl-4-pentenoic acid might interact with similar targets.
Mode of Action
It can be synthesized from crotyl acetate via claisen rearrangement , which might influence its interaction with its targets.
属性
IUPAC Name |
3-methylpent-4-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2/c1-3-5(2)4-6(7)8/h3,5H,1,4H2,2H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNPZXLANENFTFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90392643, DTXSID30862698 | |
| Record name | 3-methyl-4-pentenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90392643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Methylpent-4-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30862698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1879-03-4 | |
| Record name | 3-methyl-4-pentenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90392643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Methyl-4-pentenoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes 3-Methyl-4-pentenoic acid interesting for protein research?
A1: 3-Methyl-4-pentenoic acid, specifically its (2S,3S) stereoisomer, has shown promise as an unsaturated analog of L-isoleucine in protein research. [, , ] This means it can be incorporated into proteins in living organisms, potentially introducing new functionalities.
Q2: How effective is the incorporation of 3-Methyl-4-pentenoic acid into proteins?
A2: Studies using E. coli showed that the (2S,3S)-isomer of 3-methyl-4-pentenoic acid can replace up to 72% of isoleucine in the test protein mouse dihydrofolate reductase (mDHFR). [] The incorporation is stereoselective, with the (2S,3R) isomer showing no significant incorporation. [, ] This highlights the importance of stereochemistry in biological systems.
Q3: What are the potential applications of incorporating 3-Methyl-4-pentenoic acid into proteins?
A3: The incorporation of this unsaturated isoleucine analog can be used to modify protein properties. For example, incorporating the alkene analog into artificial extracellular matrix proteins led to changes in solubility and increased resistance to the enzyme elastase. [] This approach could be used to design proteins with tailored properties for various applications.
Q4: Are there any catalytic applications of 3-methyl-4-pentenoic acid derivatives?
A4: While 3-methyl-4-pentenoic acid itself is not typically used as a catalyst, its derivatives can be involved in catalytic reactions. For instance, the Ruthenium-catalyzed reaction of ethyl diazoacetate with crotyl sulfide (a derivative of 3-methyl-4-pentene) produces a mixture of anti- and syn-2-(ethylthio)-3-methyl-4-pentenoic acid ethyl ester. [] This reaction highlights the use of 3-methyl-4-pentene derivatives in organometallic chemistry and organic synthesis.
Q5: Is there research on the synthesis of specific stereoisomers of 3-methyl-4-pentenoic acid derivatives?
A5: Yes, research has focused on synthesizing specific stereoisomers of compounds related to 3-methyl-4-pentenoic acid. For example, diastereoselective synthesis of erythro- and threo-2-hydroxy-3-methyl-4-pentenoic acids has been achieved using the ester enolate Claisen rearrangement of 2-butenyl 2-hydroxyacetate. [] This level of control over stereochemistry is essential for applications where specific isomers are desired.
Q6: Has 3-methyl-4-pentenoic acid been used in the total synthesis of natural products?
A6: Yes, (R)-3-Hydroxy-3-methyl-4-pentenoic acid ester, a derivative of 3-methyl-4-pentenoic acid, has been used in the formal total synthesis of Taurospongin A. [] This highlights the potential of 3-methyl-4-pentenoic acid derivatives as building blocks in complex molecule synthesis.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



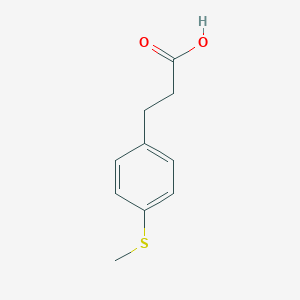
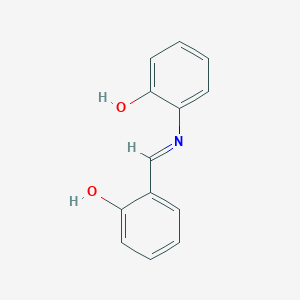

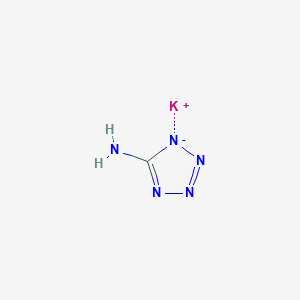


![(3aR-cis)-(+)-3,3a,8,8a-Tetrahydro-2H-indeno[1,2-d]oxazol-2-one](/img/structure/B156624.png)



